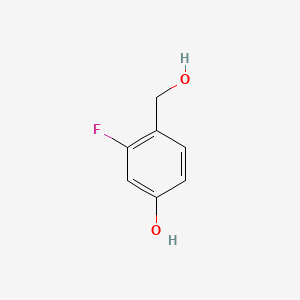

3-Fluoro-4-(hydroxymethyl)phenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBHZARBEOBOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-4-(hydroxymethyl)phenol, a valuable building block in medicinal chemistry and drug discovery. This document details a reliable synthetic pathway, including experimental protocols, and summarizes the key analytical data for the characterization of the final compound.

Introduction

This compound (CAS No: 96740-92-0) is a fluorinated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[][2] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, making fluorinated building blocks like this one of particular interest to drug development professionals. This guide outlines a two-step synthesis beginning from commercially available starting materials and provides expected characterization data.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the demethylation of 3-fluoro-4-methoxybenzaldehyde to yield 3-fluoro-4-hydroxybenzaldehyde. This intermediate is then reduced to the target compound, this compound, using a mild reducing agent such as sodium borohydride.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the aromatic compound 3-Fluoro-4-(hydroxymethyl)phenol. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from structurally related compounds to offer valuable estimations and context for researchers. The document details experimental protocols for the synthesis and characterization of similar phenolic compounds and explores the potential biological significance of this class of molecules through an examination of relevant signaling pathways. All quantitative data is presented in clear, tabular format, and logical workflows are visualized using diagrammatic representations.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. The presence of a fluorine atom, a hydroxyl group, and a hydroxymethyl group on the benzene ring imparts unique electronic properties and potential for diverse chemical interactions. Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. The phenolic hydroxyl and benzyl alcohol moieties offer sites for hydrogen bonding and further functionalization. This guide aims to consolidate the available information on its physicochemical characteristics to support further research and development.

Physicochemical Properties

Direct experimental data for this compound is scarce. The following tables summarize the available information for the target compound, alongside data for structurally similar molecules to provide a comparative context.

Table 1: General and Calculated Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | BOC Sciences[] |

| CAS Number | 96740-92-0 | AOBChem USA[2], BOC Sciences[] |

| Molecular Formula | C₇H₇FO₂ | AOBChem USA[2], BOC Sciences[] |

| Molecular Weight | 142.13 g/mol | BOC Sciences[] |

| InChI Key | IXBHZARBEOBOTB-UHFFFAOYSA-N | BOC Sciences[] |

| SMILES | C1=CC(=C(C=C1O)F)CO | BOC Sciences[] |

Table 2: Experimental and Predicted Physical Properties of this compound and Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | pKa |

| This compound | No data available | No data available | No data available |

| 3-Fluoro-2-(hydroxymethyl)phenol | No data available | 272.0 ± 25.0 (Predicted) | No data available |

| 4-Fluorophenol | 45-48 | 185 | 9.89[3] |

| Phenol | 40.5[4] | 181.7[4] | 9.95[4] |

Table 3: Solubility of Phenolic Compounds

| Compound | Water Solubility | Organic Solvent Solubility |

| This compound | Predicted to be sparingly soluble | Predicted to be soluble in alcohols, ethers, and ketones |

| Phenol | 8.3 g/100 mL (20 °C)[4] | Soluble in acetone, ethanol, diethyl ether, chloroform[4] |

| 4-Chloro-3-methylphenol | 4 g/L | Easily soluble in alcohols, ethers, ketones[5][6] |

Experimental Protocols

Representative Synthesis: Ortho-Formylation of a Phenolic Compound

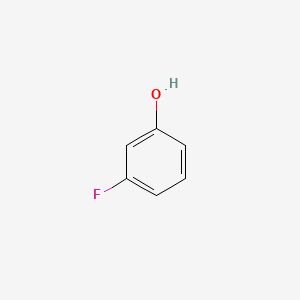

A common method for introducing a hydroxymethyl group ortho to a hydroxyl group on a phenol ring involves a formylation step followed by reduction. The following is a general procedure for the ortho-formylation of a phenol, which is a key step in a potential synthetic route to the target molecule's precursor.

Reaction Scheme:

A representative reaction scheme for ortho-hydroxymethylation.

Procedure: [7]

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet. The flask is charged with anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).

-

Solvent and Reagent Addition: Anhydrous tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine (2.0 eq). The mixture is stirred for 10 minutes. The substituted phenol (1.0 eq) is then added dropwise.

-

Reaction: The reaction mixture is heated to reflux (approximately 75°C) for 4 hours.

-

Work-up: After cooling to room temperature, diethyl ether is added. The organic phase is washed sequentially with 1 N HCl, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Reduction: The resulting aldehyde is then dissolved in a suitable solvent like methanol and treated with a reducing agent such as sodium borohydride to yield the hydroxymethyl group.

Characterization of Fluorophenolic Compounds

The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its identity and purity.

Workflow for Compound Characterization:

Workflow for the characterization of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic peaks for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The fluorine atom would cause splitting of adjacent proton signals.

-

¹³C NMR: Would reveal the number of unique carbon environments in the molecule. The carbon atom bonded to fluorine would exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: Would show a singlet, providing evidence for the single fluorine atom on the aromatic ring.

-

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide structural information.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the phenolic and alcoholic hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), C-O stretching vibrations (around 1200-1000 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, phenolic compounds as a class are known to modulate various intracellular signaling pathways. They have been investigated for their potential anti-inflammatory, antioxidant, and anticancer activities.[8]

Phenolic compounds can influence key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation and cellular stress responses.[9]

Generalized Signaling Pathway for Phenolic Compounds:

References

- 2. aobchem.com [aobchem.com]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 5. atamankimya.com [atamankimya.com]

- 6. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Fluoro-4-(hydroxymethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Fluoro-4-(hydroxymethyl)phenol. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 96740-92-0[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of fluorine, hydroxyl, and hydroxymethyl substituents on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | br s | 1H | Ar-OH |

| ~7.1 - 7.3 | m | 1H | Ar-H 5 |

| ~6.8 - 7.0 | m | 2H | Ar-H 2, Ar-H 6 |

| ~5.1 - 5.3 | t, J ≈ 5.5 Hz | 1H | -CH₂OH |

| ~4.4 - 4.6 | d, J ≈ 5.5 Hz | 2H | -CH ₂OH |

Note: The chemical shift of the phenolic and benzylic hydroxyl protons can be concentration and temperature-dependent. Exchange with D₂O would cause these signals to disappear.[4][5][6]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 (d, ¹JCF ≈ 240 Hz) | C 3-F |

| ~148 - 151 | C 1-OH |

| ~130 - 133 (d, ³JCF ≈ 5 Hz) | C 4-CH₂OH |

| ~118 - 121 (d, ²JCF ≈ 18 Hz) | C 2 |

| ~115 - 118 (d, ⁴JCF ≈ 2 Hz) | C 5 |

| ~112 - 115 (d, ²JCF ≈ 25 Hz) | C 6 |

| ~60 - 63 | -C H₂OH |

Note: Carbon-fluorine coupling is a key feature in the ¹³C NMR spectrum, providing valuable structural information.[7][8]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretching (phenolic and alcoholic) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₂-) |

| 1600 - 1585 | Medium-Strong | Aromatic C=C stretching |

| 1500 - 1400 | Medium-Strong | Aromatic C=C stretching |

| ~1260 - 1200 | Strong | C-O stretching (phenolic)[9] |

| ~1050 | Strong | C-O stretching (primary alcohol) |

| ~1150 | Medium | C-F stretching |

Note: The broadness of the O-H band is due to hydrogen bonding.[6][10][11]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular Ion) |

| 124 | [M - H₂O]⁺ |

| 113 | [M - CHO]⁺ |

| 95 | [M - H₂O - CHO]⁺ |

Note: The fragmentation pattern of phenols often involves the loss of water and carbon monoxide.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. Press the powder into a thin, transparent pellet.

-

Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two KBr or NaCl plates.[13]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet holder.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).[14][15]

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and a molecular ion peak. Electrospray Ionization (ESI) is a softer ionization technique that can also be used, particularly with LC-MS.[16]

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, plotting ion abundance versus mass-to-charge ratio (m/z).

Workflow and Data Integration

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical entity like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification remains essential for definitive structural elucidation and characterization.

References

- 1. aobchem.com [aobchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-Fluoro-2-(hydroxymethyl)phenol | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. eng.uc.edu [eng.uc.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review [mdpi.com]

- 16. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

3-Fluoro-4-(hydroxymethyl)phenol CAS number 96740-92-0 properties

An In-depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)phenol

CAS Number: 96740-92-0

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, a proposed synthesis protocol, and potential applications of this compound. The information is intended to support research and development activities involving this fluorinated phenolic building block.

Core Properties and Physicochemical Data

This compound is a substituted phenol and benzyl alcohol derivative. The presence of a fluorine atom ortho to the phenolic hydroxyl group and meta to the hydroxymethyl group significantly influences the molecule's electronic properties, acidity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. While specific experimentally determined data for this compound are limited in publicly accessible literature, a summary of known identifiers and predicted properties is provided below.

Table 1: Identifiers and Physicochemical Properties of this compound

| Identifier/Property | Value | Source(s) |

| CAS Number | 96740-92-0 | [1][2] |

| Molecular Formula | C₇H₇FO₂ | [] |

| Molecular Weight | 142.13 g/mol | [] |

| IUPAC Name | This compound | [] |

| SMILES | C1=CC(=C(C=C1O)F)CO | [] |

| InChI | InChI=1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 | [] |

| Physical Form | Solid | [4] |

| Purity (Typical) | ≥95% | [4] |

| Boiling Point | 291.0 ± 25.0 °C at 760 mmHg (Predicted) | |

| Density | 1.342 ± 0.06 g/cm³ (Predicted) | |

| pKa | Not Experimentally Determined. Estimated to be < 9.89 (pKa of 4-fluorophenol). | [5] |

| Solubility | Not Quantitatively Determined. Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | [6][7] |

Note: The pKa is estimated based on the known value for 4-fluorophenol. The additional electron-withdrawing character of the hydroxymethyl group is expected to slightly decrease the pKa of the phenolic proton.

Proposed Synthesis and Experimental Protocol

Step 1: Ortho-Formylation of 2-Fluorophenol to yield 3-Fluoro-4-hydroxybenzaldehyde

This reaction introduces a formyl (-CHO) group onto the aromatic ring, ortho to the hydroxyl group, in a process known as the Duff reaction or a related ortho-formylation method.[8]

Experimental Protocol:

-

Apparatus Setup: A dry 500 mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert nitrogen or argon atmosphere.

-

Reagent Charging: To the flask, add 2-fluorophenol (1 eq.), hexamethylenetetramine (HMTA, 1.5 eq.), and trifluoroacetic acid (TFA) or a mixture of acetic acid and polyphosphoric acid as the solvent and catalyst.

-

Reaction Execution: Heat the stirred mixture to 90-100 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-8 hours).

-

Workup and Hydrolysis: Cool the reaction mixture to room temperature. Add an aqueous solution of hydrochloric acid (e.g., 3M HCl) and heat the mixture under reflux for 1-2 hours to hydrolyze the intermediate imine.

-

Extraction: After cooling, transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude 3-fluoro-4-hydroxybenzaldehyde can be further purified by column chromatography on silica gel.

Step 2: Reduction of 3-Fluoro-4-hydroxybenzaldehyde to this compound

The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄), which will not reduce the aromatic ring.[9]

Experimental Protocol:

-

Dissolution: In a suitably sized round-bottomed flask, dissolve the 3-fluoro-4-hydroxybenzaldehyde (1 eq.) from Step 1 in a polar protic solvent, such as methanol or ethanol, at room temperature.

-

Reduction: Cool the solution in an ice bath to 0-5 °C. Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is fully consumed.

-

Quenching: Slowly add a dilute aqueous solution of HCl (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Hydrogen gas evolution.

-

Extraction: Remove the bulk of the organic solvent via rotary evaporation. Extract the aqueous residue with ethyl acetate (3 x volume).

-

Purification and Isolation: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Experimental Workflow Visualization

The following diagram illustrates the proposed logical workflow for the synthesis, purification, and analysis of this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

Biological Activity and Applications in Drug Development

Specific biological activity or signaling pathway modulation for this compound has not been detailed in the reviewed literature. However, as a functionalized building block, its value lies in its potential for incorporation into larger, more complex molecules with therapeutic applications.

-

Medicinal Chemistry Scaffold: The strategic placement of fluorine can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation).[10] Furthermore, the fluorine atom can alter the pKa of the adjacent phenol, influencing binding interactions with target proteins.[10]

-

Intermediate for API Synthesis: The hydroxymethyl and phenolic hydroxyl groups serve as versatile handles for further chemical modification. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. The phenolic hydroxyl allows for etherification or esterification. This dual functionality makes the compound a useful intermediate for creating libraries of compounds for high-throughput screening. For instance, the related compound 3-Fluoro-4-hydroxybenzaldehyde is used to synthesize derivatives with cytoprotective and anti-inflammatory activities.[11][12]

-

Bioisosteric Replacement: The fluorophenol motif can be used as a bioisostere for other functional groups to improve the pharmacokinetic or pharmacodynamic properties of a lead compound.

Given its structure, this compound is a promising starting material for the synthesis of novel inhibitors, receptor agonists/antagonists, or other biologically active molecules where fine-tuning of electronic and metabolic properties is crucial for efficacy and safety.

References

- 1. aobchem.com [aobchem.com]

- 2. 96740-92-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3-Hydroxybenzyl Alcohol, 97% | Fisher Scientific [fishersci.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. ossila.com [ossila.com]

- 12. scbt.com [scbt.com]

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(hydroxymethyl)phenol is a substituted phenolic compound of increasing interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a fluorine atom, a hydroxyl group, and a hydroxymethyl group on the benzene ring, impart specific chemical properties that influence its reactivity, stability, and potential biological activity. This technical guide provides a comprehensive overview of the current understanding of this molecule, focusing on its chemical stability, reactivity profile, and key experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, handling, and application of this compound and related compounds.

Chemical Properties and Stability

The stability of this compound is a critical consideration for its synthesis, storage, and application. Like many phenolic compounds, it is susceptible to oxidation, and its stability can be influenced by factors such as light, heat, and the presence of oxidizing agents.

General Stability:

The product is considered chemically stable under standard ambient conditions (room temperature).[1] However, prolonged exposure to light may lead to degradation, and therefore, it is recommended to handle and store the compound under inert gas and protected from light.[1]

Storage and Handling:

For optimal stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1] Some suppliers recommend storage at 2-8°C. It is also advised to keep the compound away from open flames, hot surfaces, and sources of ignition.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO₂ | [] |

| Molecular Weight | 142.13 g/mol | [] |

| Partition Coefficient (log Pow) | 1.47 (at 30 °C, pH 3-8) | [1] |

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three functional groups: the phenolic hydroxyl group, the hydroxymethyl group, and the fluorine atom.

Phenolic Hydroxyl Group:

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This makes the benzene ring susceptible to reactions such as halogenation, nitration, and sulfonation. The presence of the fluorine atom and the hydroxymethyl group will influence the regioselectivity of these reactions.

Hydroxymethyl Group:

The hydroxymethyl group can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, and esterification.

Fluorine Atom:

The fluorine atom is a deactivating group for electrophilic aromatic substitution but is ortho-, para-directing. Its high electronegativity can influence the acidity of the phenolic proton and the overall electron density of the aromatic ring.

Potential Degradation Pathways:

-

Oxidation: The phenolic hydroxyl group and the hydroxymethyl group are susceptible to oxidation, which can lead to the formation of quinone-type structures, aldehydes, or carboxylic acids.

-

Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.

-

Thermolysis: At elevated temperatures, the molecule may undergo decomposition.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported. However, plausible synthetic routes and analytical methods can be derived from established chemical principles and procedures for analogous compounds.

Synthesis

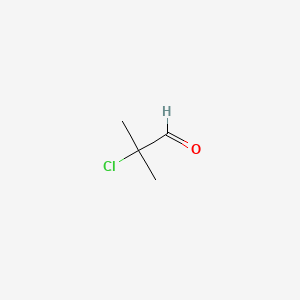

A potential synthetic route to this compound could involve the reduction of 3-fluoro-4-hydroxybenzoic acid. This precursor can be synthesized from 4-fluorophenol.

Workflow for a Plausible Synthesis:

Caption: Plausible synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Carboxylation of 4-Fluorophenol: 4-Fluorophenol is first converted to its sodium salt using sodium hydroxide. The sodium phenoxide is then heated under pressure with carbon dioxide (Kolbe-Schmitt reaction) to introduce a carboxylic acid group, primarily at the ortho position to the hydroxyl group, yielding 3-fluoro-4-hydroxybenzoic acid.

-

Reduction of 3-Fluoro-4-hydroxybenzoic acid: The resulting carboxylic acid is then reduced to the corresponding primary alcohol. This can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF). The reaction mixture is typically stirred at room temperature or under reflux, followed by a careful work-up procedure involving quenching with water and acid to yield this compound.

Note: This is a hypothetical protocol and would require optimization and experimental validation.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid or trifluoroacetic acid) would be a suitable method for purity determination and quantification. Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the absorbance maximum of the compound.

-

Gas Chromatography (GC): GC analysis could also be employed, potentially after derivatization of the hydroxyl groups to increase volatility and improve peak shape.

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the benzylic CH₂ protons, and the hydroxyl protons. The ¹⁹F NMR spectrum would provide a single resonance, confirming the presence of the fluorine atom.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available information regarding the specific biological activity and involvement of this compound in any signaling pathways. As a substituted phenol, it could potentially exhibit antioxidant, antimicrobial, or other biological activities. Further research is required to explore its pharmacological profile and mechanism of action.

Hypothetical Signaling Pathway Involvement:

Given the structural motifs present in this compound, one could speculate on its potential interaction with various biological targets. For instance, phenolic compounds are known to interact with enzymes and receptors involved in oxidative stress pathways or inflammatory signaling.

Caption: Hypothetical interaction of this compound with a biological pathway.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery and development. This guide has summarized the available information on its chemical properties, stability, and reactivity, and has provided plausible experimental approaches for its synthesis and analysis. While there is a current gap in the literature regarding its detailed degradation profile and biological activity, the information presented here serves as a foundational resource for researchers. Future studies focusing on forced degradation, elucidation of degradation products, and comprehensive pharmacological screening are warranted to fully understand the potential of this compound.

References

The Synthetic Potential of 3-Fluoro-4-(hydroxymethyl)phenol: A Versatile Building Block in Organic Synthesis

For Immediate Release

Shanghai, China – December 26, 2025 – 3-Fluoro-4-(hydroxymethyl)phenol is a strategically functionalized aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of a hydroxyl group, a hydroxymethyl moiety, and a fluorine atom on the phenyl ring offers multiple reactive sites for targeted chemical modifications. This technical guide explores the potential applications of this compound, focusing on its reactivity and utility in constructing complex molecular architectures.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry. The table below summarizes its key identifiers and physical characteristics.

| Property | Value |

| CAS Number | 96740-92-0 |

| Molecular Formula | C₇H₇FO₂ |

| Molecular Weight | 142.13 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Synthetic Utility and Reaction Pathways

The reactivity of this compound is dictated by its three key functional groups: the phenolic hydroxyl, the benzylic alcohol, and the electron-rich aromatic ring activated by the hydroxyl group and influenced by the electron-withdrawing fluorine atom. This trifecta of functionality allows for a diverse range of chemical transformations.

A logical workflow for the synthetic utilization of this molecule would involve the selective reaction at one of its functional sites, followed by further modifications.

Caption: Potential Reaction Pathways for this compound.

Reactions of the Phenolic Hydroxyl Group

The acidic nature of the phenolic hydroxyl group makes it a prime target for O-alkylation and O-arylation reactions. Under basic conditions, deprotonation to the more nucleophilic phenoxide facilitates reaction with alkyl or aryl halides to form substituted ethers. This is a common strategy in drug discovery to modulate solubility and pharmacokinetic properties. Furthermore, the phenolic hydroxyl can undergo esterification with carboxylic acids or their derivatives.

Reactions of the Benzylic Alcohol

The primary benzylic alcohol offers a versatile handle for a variety of transformations. It can be oxidized under mild conditions to the corresponding aldehyde, 3-fluoro-4-hydroxybenzaldehyde, a valuable intermediate for the synthesis of various protein inhibitors.[1] More vigorous oxidation would yield the carboxylic acid.

The benzylic alcohol is also an excellent substrate for substitution reactions, such as the Mitsunobu reaction. This reaction allows for the conversion of the alcohol to a wide range of other functional groups, including esters, ethers, and azides, with inversion of stereochemistry if a chiral center were present.

Reactions of the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strongly ortho-, para-directing hydroxyl group. The fluorine atom, being a deactivating group but also an ortho-, para-director, will influence the regioselectivity of such reactions. The positions ortho to the hydroxyl group are the most likely sites for substitution, leading to further functionalization of the aromatic core.

Potential Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry. The fluorophenol moiety is a common feature in many bioactive molecules, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The hydroxymethyl group provides a point of attachment for further elaboration of the molecular structure, allowing for the exploration of structure-activity relationships.

Caption: Generalized Workflow for the Oxidation of this compound.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. Its multiple functionalities allow for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel pharmaceuticals and advanced materials. Further research into the specific reaction conditions and applications of this compound is warranted to fully unlock its synthetic potential.

References

An In-depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(hydroxymethyl)phenol is a fluorinated phenolic compound with applications as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its strategic fluorination and reactive hydroxyl and hydroxymethyl groups make it a versatile building block for introducing a fluorophenyl moiety into larger structures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its known applications, offering valuable insights for researchers and professionals in drug discovery and chemical development.

Introduction

Fluorine-containing organic molecules have become increasingly significant in medicinal chemistry and materials science. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its unique substitution pattern, presents an interesting scaffold for the development of novel compounds. This document serves as a technical resource, consolidating available information on its synthesis and characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 96740-92-0 | [1] |

| Molecular Formula | C₇H₇FO₂ | [] |

| Molecular Weight | 142.13 g/mol | [] |

| IUPAC Name | This compound | [] |

| SMILES | C1=CC(=C(C=C1O)F)CO | [] |

| InChI Key | IXBHZARBEOBOTB-UHFFFAOYSA-N | [] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Synthesis and Experimental Protocols

While the specific discovery and initial synthesis of this compound are not well-documented in publicly available literature, a reliable method for its preparation involves the reduction of a corresponding carboxylic acid.

Synthesis via Reduction of 2-Fluoro-4-hydroxybenzoic acid

A common and effective method for the synthesis of this compound is the reduction of 2-fluoro-4-hydroxybenzoic acid using a strong reducing agent such as lithium aluminum hydride (LAH).

Experimental Protocol:

-

Materials:

-

2-Fluoro-4-hydroxybenzoic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EA)

-

10% Sodium hydroxide (NaOH) aqueous solution

-

Anhydrous magnesium sulfate

-

250 mL round-bottom flask

-

Stirring apparatus

-

Nitrogen atmosphere setup

-

-

Procedure:

-

In a 250 mL flask under a nitrogen atmosphere, dissolve 5 g of 2-fluoro-4-hydroxybenzoic acid in 100 mL of anhydrous THF with stirring.

-

Cool the solution to 0°C using an ice bath.

-

Carefully and portion-wise, add 2.43 g of lithium aluminum hydride (LAH) to the solution. Caution: LAH reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding ethyl acetate, followed by a 10% NaOH aqueous solution to neutralize the excess LAH.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with 200 mL of ethyl acetate.

-

Combine the organic extracts and wash with 200 mL of 10% NaOH aqueous solution to remove any unreacted starting material.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[3]

-

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from 2-fluoro-4-hydroxybenzoic acid to this compound.

Applications in Research and Development

This compound primarily serves as a chemical intermediate in the synthesis of more complex molecules. Its utility stems from the presence of three key functional features: the fluorine atom, the phenolic hydroxyl group, and the primary alcohol (hydroxymethyl group). These sites allow for a variety of chemical transformations, making it a valuable building block in drug discovery and agrochemical research.

While specific, publicly documented examples of its use in late-stage drug candidates are scarce, its structural motif is relevant in the design of compounds targeting a range of biological systems. The fluorophenol moiety is a common feature in many bioactive molecules.

A patent has cited the use of this compound in the synthesis of a more complex molecule, highlighting its role as a building block in the development of novel chemical entities.[4]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, for the isomeric compound 4-Fluoro-2-(hydroxymethyl)phenol, GC-MS and IR spectral data are available and can provide some reference for the expected spectral characteristics.[5] Researchers synthesizing this compound would typically characterize it using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis via the reduction of 2-fluoro-4-hydroxybenzoic acid is a straightforward and accessible method for laboratory-scale preparation. For researchers and drug development professionals, this compound offers a strategic entry point for incorporating a fluorinated phenolic group into novel molecular designs, potentially leading to the discovery of new therapeutic agents and other functional materials. Further exploration of its applications is warranted to fully realize its potential in synthetic and medicinal chemistry.

References

- 1. aobchem.com [aobchem.com]

- 3. 65145-13-3 | 2-Fluoro-4-hydroxybenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. L-Alanine isopropyl ester | Isopropyl L-alaninate | Ambeed.com [ambeed.com]

- 5. 4-Fluoro-2-(hydroxymethyl)phenol | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Fluoro-4-(hydroxymethyl)phenol Derivatives and Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of currently available scientific information. The synthesis and use of the described compounds should only be carried out by qualified professionals in a laboratory setting.

Introduction

3-Fluoro-4-(hydroxymethyl)phenol is a substituted aromatic compound featuring a phenol ring with a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position. This core structure presents several points for chemical modification, making it an interesting scaffold for the development of novel derivatives and analogs with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, which can in turn influence its biological activity. The hydroxymethyl group and the phenolic hydroxyl group offer reactive sites for further functionalization to create a diverse library of compounds.

This technical guide aims to provide a comprehensive overview of the available information on the synthesis, properties, and potential applications of derivatives and analogs of this compound.

Synthesis of the Core Structure and Derivatives

The synthesis of this compound and its derivatives can be approached through various synthetic strategies. While specific, detailed protocols for a wide range of derivatives are not extensively documented in publicly available literature, general methodologies for the synthesis of substituted phenols and benzyl alcohols can be adapted.

Synthesis of Substituted Benzyl Alcohols

One common approach to synthesizing substituted benzyl alcohols involves the reaction of a corresponding aryl halide with a formylating agent, followed by reduction.

Experimental Protocol: Formylation of Aryl Bromides and Subsequent Reduction [1]

This protocol describes a general method for the preparation of benzyl alcohols from aryl bromides.

-

Reaction: An aryl bromide is reacted with carbon monoxide and a formate in the presence of a palladium catalyst to form a benzaldehyde intermediate.[1]

-

Reduction: The resulting benzaldehyde is then reduced to the corresponding benzyl alcohol. This reduction can be carried out in the same reaction vessel ("one-pot") using additional formate or through a separate step with a suitable reducing agent.[1]

-

Catalyst: A palladium catalyst is typically employed for the formylation step.[1]

-

Reducing Agent: Formate can act as the reducing agent for the aldehyde.[1]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled temperature and pressure.[1]

Logical Relationship: Synthesis of Substituted Benzyl Alcohols

Caption: General workflow for the synthesis of substituted benzyl alcohols from aryl bromides.

Synthesis of a Related Analog: 3-Fluoro-4-amino phenol

The synthesis of the structurally related compound, 3-fluoro-4-amino phenol, can provide insights into potential synthetic routes for derivatives of this compound. One reported method involves the following key steps:

Experimental Protocol: Synthesis of 3-Fluoro-4-amino phenol [2]

-

Nitration: A suitable fluorinated precursor is nitrated to introduce a nitro group.

-

Separation: The desired isomer (3-fluoro-4-nitrophenol) is separated from other isomers.[2]

-

Reduction: The nitro group is then reduced to an amino group to yield 3-fluoro-4-amino phenol.[2]

Experimental Workflow: Synthesis of 3-Fluoro-4-amino phenol

References

A Proposed In-Depth Technical Guide for the Biological Activity Screening of 3-Fluoro-4-(hydroxymethyl)phenol

Disclaimer: This document provides a proposed framework for the biological activity screening of 3-Fluoro-4-(hydroxymethyl)phenol based on the general properties of phenolic compounds. As of the date of this publication, specific experimental data on the biological activities of this particular compound are not publicly available. The protocols and potential mechanisms described herein are for research and guidance purposes.

Introduction

Phenolic compounds are a large and diverse group of molecules that have garnered significant interest in the scientific community, particularly in the fields of pharmacology and drug development. Their characteristic hydroxyl group attached to an aromatic ring confers a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] this compound, a halogenated phenolic compound, possesses structural features that suggest it may exhibit significant biological effects. The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the hydroxymethyl group may influence its solubility and interaction with biological systems.

This technical guide presents a comprehensive strategy for the systematic screening of the biological activities of this compound. It is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and outlining potential signaling pathways that may be modulated by this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₇FO₂ | [3] |

| Molecular Weight | 142.13 g/mol | [3] |

| CAS Number | 96740-92-0 | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=C(C=C1O)F)CO | [3] |

Proposed Biological Activity Screening

Based on the general activities of phenolic compounds, the following screening cascade is proposed for this compound.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[4][5]

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3][6]

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[3]

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Standard: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox (e.g., 1-100 µg/mL).

-

-

Assay Procedure (96-well plate format):

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[7]

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours.[8] Dilute the resulting solution with methanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure (96-well plate format):

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC₅₀ value.

-

The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.[11]

Caption: Antioxidant mechanism of phenolic compounds.

Anti-inflammatory Activity

Phenolic compounds can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5]

A. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[12][13]

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[13]

-

-

Assay Procedure:

-

Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours.[14]

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14]

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.[13] Measure the absorbance at 540 nm.[12]

-

-

Cell Viability Assay (MTT Assay):

-

Perform a concurrent MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition relative to the LPS-treated control.

-

Determine the IC₅₀ value.

-

The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.[16][17]

Caption: Proposed inhibition of the NF-κB signaling pathway.

Anticancer Activity

Many phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines.[18][19]

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21]

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal cell line (e.g., MCF-10A) for comparison.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[22]

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value for each cell line.

-

The anticancer activity of phenolic compounds can be mediated through various mechanisms, including the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[24][25][26]

Caption: Potential modulation of the MAPK signaling pathway.

Antimicrobial Activity

Phenolic compounds are known to possess broad-spectrum antimicrobial activity.[1]

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27][28]

-

Microorganisms:

-

Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

-

Assay Procedure:

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.[29]

-

Inoculate each well with a standardized suspension of the test microorganism.[30]

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[27]

-

-

Data Analysis:

-

The MIC value is reported as the lowest concentration of the compound that inhibits visible growth.

-

Data Presentation

All quantitative data from the proposed screening should be summarized in clearly structured tables for easy comparison.

Table 2: Summary of Proposed Biological Activity Screening of this compound

| Assay | Endpoint | Result (Hypothetical) |

| Antioxidant Activity | ||

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | To be determined |

| ABTS Radical Scavenging | IC₅₀ (µg/mL) | To be determined |

| Anti-inflammatory Activity | ||

| NO Production Inhibition in RAW 264.7 cells | IC₅₀ (µg/mL) | To be determined |

| Anticancer Activity | ||

| MTT Assay (MCF-7) | IC₅₀ (µM) | To be determined |

| MTT Assay (A549) | IC₅₀ (µM) | To be determined |

| MTT Assay (HCT116) | IC₅₀ (µM) | To be determined |

| MTT Assay (MCF-10A) | IC₅₀ (µM) | To be determined |

| Antimicrobial Activity | ||

| Broth Microdilution (S. aureus) | MIC (µg/mL) | To be determined |

| Broth Microdilution (E. coli) | MIC (µg/mL) | To be determined |

| Broth Microdilution (C. albicans) | MIC (µg/mL) | To be determined |

Conclusion

This technical guide provides a comprehensive and systematic approach for the biological activity screening of this compound. The proposed assays cover key areas of pharmacological interest for phenolic compounds. The detailed protocols and visualization of potential signaling pathways offer a solid foundation for researchers to initiate an investigation into the therapeutic potential of this novel compound. The results of these studies will be crucial in determining the future direction of research and development for this compound.

References

- 1. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jscholaronline.org [jscholaronline.org]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 11. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. static.igem.wiki [static.igem.wiki]

- 24. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. esmed.org [esmed.org]

- 27. Broth Microdilution | MI [microbiology.mlsascp.com]

- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 30. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

The Untapped Potential of 3-Fluoro-4-(hydroxymethyl)phenol: A Technical Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(hydroxymethyl)phenol is a strategically functionalized aromatic compound poised for significant application in the synthesis of novel chemical entities. Possessing three distinct and orthogonally reactive functional groups—a nucleophilic phenol, a versatile benzylic alcohol, and an electron-withdrawing fluorine atom—this building block offers a unique combination of features for creating diverse and complex molecular architectures. The fluorine substitution, in particular, is a well-established strategy in medicinal chemistry for modulating physicochemical properties such as pKa, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the core properties of this compound, details its synthesis, and explores its potential as a cornerstone for the development of next-generation pharmaceuticals and functional materials. While extensive literature on its specific applications remains nascent, this paper extrapolates its synthetic utility based on fundamental chemical principles and reactivity of its constituent functional groups.

Core Properties and Physicochemical Data

This compound (CAS No: 96740-92-0) is a small molecule building block whose utility is derived from its unique trifunctional nature. The strategic placement of the fluorine atom ortho to the phenolic hydroxyl group and meta to the hydroxymethyl group significantly influences the electronic properties and reactivity of the entire molecule.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value |

| CAS Number | 96740-92-0 |

| Molecular Formula | C₇H₇FO₂ |

| Molecular Weight | 142.13 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(C=C1O)F)CO |

| InChI Key | IXBHZARBEOBOTB-UHFFFAOYSA-N |

| Appearance | Typically a white to off-white solid |

| Purity (Typical) | ≥95% - 97% |

Data sourced from various chemical supplier databases.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reduction of a corresponding carboxylic acid. This common and reliable method provides good yields of the target compound.

Synthesis via Reduction of 2-Fluoro-4-hydroxybenzoic acid

A documented method for the preparation of this compound is the reduction of 2-Fluoro-4-hydroxybenzoic acid using a powerful reducing agent like lithium aluminium tetrahydride (LiAlH₄).

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask, add 5 g of 2-Fluoro-4-hydroxybenzoic acid (CAS: 65145-13-3) and dissolve it in 100 mL of anhydrous tetrahydrofuran (THF). The flask is equipped with a magnetic stirrer and maintained under an inert nitrogen atmosphere.

-

Reagent Addition: The flask is cooled to 0°C in an ice bath. Lithium aluminium tetrahydride (2.43 g) is added portion-wise to the stirred solution, ensuring the temperature does not rise significantly.

-

Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature (approx. 20°C) and is stirred for 3 hours.

-

Work-up and Isolation: The reaction is carefully quenched by the slow addition of water, followed by a solution of sodium hydroxide and then more water to precipitate the aluminum salts. The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Caption: Synthesis workflow for this compound.

Application as a Versatile Building Block

The true potential of this compound lies in the differential reactivity of its functional groups. This allows for selective chemical modifications, enabling the construction of a wide array of novel compounds. The presence of the fluorine atom can enhance biological activity and improve pharmacokinetic profiles of the resulting molecules.

Key Reactive Sites and Potential Transformations

-

Phenolic Hydroxyl (-OH): This group is acidic and highly nucleophilic. It is a prime site for O-alkylation (e.g., Williamson ether synthesis), O-acylation to form esters, and participation in aromatic substitution reactions. It can be used to link the core scaffold to other molecules via an ether or ester bond.

-

Benzylic Alcohol (-CH₂OH): The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, providing handles for further chemistry such as reductive amination, Wittig reactions, or amide bond formation. Alternatively, it can be converted to a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution, or it can be used directly in esterification or etherification reactions.

-

Aromatic Ring: The fluorine atom deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the positions ortho and para to the hydroxyl group. The ring can also participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if converted to an appropriate derivative (e.g., a triflate or halide).

Caption: Potential synthetic pathways from the core building block.

Hypothetical Applications in Drug Discovery

While specific examples are not prevalent in current literature, the structure of this compound makes it an ideal starting point for several classes of biologically active molecules.

-

Kinase Inhibitors: The phenolic core can serve as a hydrogen-bond donor/acceptor motif, common in kinase hinge-binding fragments. The hydroxymethyl group could be elaborated into side chains that target the solvent-exposed region or ribose pocket.

-

GPCR Ligands: Ether derivatives of the phenol could be synthesized to mimic endogenous ligands or to introduce bulky groups that confer selectivity for specific G-protein coupled receptor subtypes.

-

Antimicrobial Agents: Phenolic compounds are known for their antimicrobial properties. Derivatization of the core structure could lead to novel agents with enhanced potency or improved safety profiles. The fluorine atom can increase lipophilicity, potentially aiding in cell membrane penetration.

Conclusion and Future Outlook

This compound represents a building block with considerable, yet largely unexplored, potential. Its trifunctional nature allows for a multitude of synthetic transformations, making it an attractive starting material for generating libraries of diverse compounds for high-throughput screening. The strategic incorporation of fluorine is a key feature that aligns with modern medicinal chemistry design principles. Further research into the derivatization of this compound is warranted and is expected to yield novel molecules with significant potential in drug discovery and materials science. This guide serves as a foundational resource to stimulate and facilitate such exploratory research.

Methodological & Application

Synthetic Routes to 3-Fluoro-4-(hydroxymethyl)phenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Fluoro-4-(hydroxymethyl)phenol, a valuable intermediate in pharmaceutical and materials science research. The described methodology follows a reliable two-step pathway, commencing with the demethylation of 3-fluoro-4-methoxybenzaldehyde, followed by the selective reduction of the resulting aldehyde.

Summary of Synthetic Pathway

A robust and high-yielding synthetic route to this compound has been established. The synthesis initiates with the demethylation of commercially available 3-fluoro-4-methoxybenzaldehyde to produce the key intermediate, 3-fluoro-4-hydroxybenzaldehyde. This intermediate is then subjected to a selective reduction of the aldehyde functionality to afford the target compound, this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| 1 | Demethylation | 3-Fluoro-4-methoxybenzaldehyde | 48% Hydrobromic acid | None | 97 | >95 | [1] |

| 2 | Reduction | 3-Fluoro-4-hydroxybenzaldehyde | Sodium borohydride (NaBH₄) | Methanol | High (Typical >90) | >98 | General Method |

Synthetic Workflow

References

Synthesis Protocol for 3-Fluoro-4-(hydroxymethyl)phenol: An Application Note for Researchers

Abstract

This document provides a detailed, two-step synthesis protocol for 3-Fluoro-4-(hydroxymethyl)phenol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the ortho-formylation of 3-fluorophenol via a Reimer-Tiemann reaction to yield 3-fluoro-4-hydroxybenzaldehyde. Subsequent selective reduction of the aldehyde functionality using sodium borohydride affords the target compound. This protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a clear, step-by-step guide with accompanying data and workflow visualization.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the fluoro, hydroxyl, and hydroxymethyl groups provides multiple points for further chemical modification, making it a versatile scaffold in the design of novel therapeutic agents. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from 3-fluorophenol.

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde (via Reimer-Tiemann Reaction)

Materials:

-

3-Fluorophenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide (e.g., 40 g) in water (e.g., 100 mL).

-

Add 3-fluorophenol (e.g., 0.1 mol) to the sodium hydroxide solution and heat the mixture to 60-65 °C with stirring.

-

Slowly add chloroform (e.g., 0.12 mol) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic and the temperature should be maintained at 60-65 °C.

-

After the addition is complete, continue stirring at 60-65 °C for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-fluoro-4-hydroxybenzaldehyde.

Step 2: Synthesis of this compound

Materials:

-

3-Fluoro-4-hydroxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-fluoro-4-hydroxybenzaldehyde (e.g., 0.05 mol) in methanol (e.g., 150 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (e.g., 0.075 mol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 6-7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add deionized water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) | Purity (%) |

| 3-Fluoro-4-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | Off-white solid | 124-126 | 40-50 | >98 |

| This compound | C₇H₇FO₂ | 142.13 | White solid | 108-110 | 85-95 | >99 |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Chloroform is a suspected carcinogen and should be handled with extreme care.

-

Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly and in a controlled manner.

-

Handle all chemicals with caution and refer to their respective Material Safety Data Sheets (MSDS) before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step procedure is robust and affords the target compound in good overall yield and high purity. The provided data and workflow visualization aim to facilitate the successful replication of this synthesis in a research laboratory setting.

Application Notes and Protocols for 3-Fluoro-4-(hydroxymethyl)phenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Fluoro-4-(hydroxymethyl)phenol as a versatile building block in medicinal chemistry. Due to the limited specific data in publicly available literature for this exact molecule, this document presents a prospective analysis based on the well-established principles of medicinal chemistry, the known bioisosteric effects of fluorine, and the reactivity of its functional groups. The protocols provided are representative examples of synthetic transformations applicable to this scaffold.

Introduction: The Potential of a Fluorinated Phenolic Scaffold